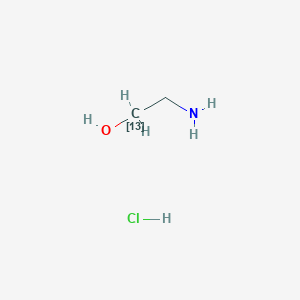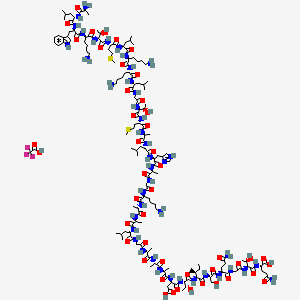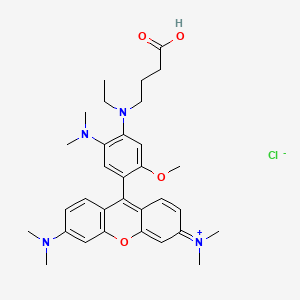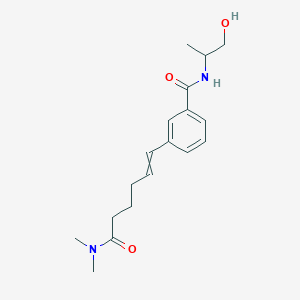
2-amino(113C)ethanol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino(113C)ethanol;hydrochloride, also known as ethanolamine hydrochloride, is a chemical compound with the molecular formula C2H8ClNO. It is a colorless, viscous liquid with an ammonia-like odor. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino(113C)ethanol;hydrochloride can be synthesized through the reaction of ethylene oxide with ammonia, followed by the addition of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylene oxide and ammonia are reacted in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. This method ensures efficient production and high-quality output .
Chemical Reactions Analysis
Types of Reactions
2-Amino(113C)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperature and pressure conditions to ensure desired product formation .
Major Products Formed
The major products formed from these reactions include various amines, aldehydes, and substituted ethanolamine derivatives. These products have significant applications in different fields .
Scientific Research Applications
2-Amino(113C)ethanol;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is involved in the synthesis of phospholipids, which are essential components of cell membranes.
Medicine: It is used in the formulation of pharmaceuticals and as a precursor for the synthesis of various drugs.
Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-amino(113C)ethanol;hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it acts as a precursor for the synthesis of phosphatidylethanolamine, a key component of cell membranes. It also plays a role in the removal of carbon dioxide and hydrogen sulfide from natural gas and other gases .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino(113C)ethanol;hydrochloride include:
- N-Methylethanolamine
- Diethanolamine
- Triethanolamine
Comparison
Compared to these similar compounds, this compound is unique due to its bifunctional nature, containing both a primary amine and a primary alcohol. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile in various applications .
Properties
Molecular Formula |
C2H8ClNO |
|---|---|
Molecular Weight |
98.54 g/mol |
IUPAC Name |
2-amino(113C)ethanol;hydrochloride |
InChI |
InChI=1S/C2H7NO.ClH/c3-1-2-4;/h4H,1-3H2;1H/i2+1; |
InChI Key |
PMUNIMVZCACZBB-CGOMOMTCSA-N |
Isomeric SMILES |
C([13CH2]O)N.Cl |
Canonical SMILES |
C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3-Ethoxy-4-hydroxyphenyl)-2-(3-hydroxypropyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079996.png)
![1,1,1-trifluoro-N-[(1S,2S)-2-(2-methoxyphenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]methanesulfonamide](/img/structure/B14080008.png)
![tert-Butyl (3S)-3-{[(4-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14080015.png)

![1-(2-Fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080046.png)
![6-Methyl-2-[4-(2-phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14080049.png)

![3-[(2H-Tetrazol-5-yl)methoxy]-1,2-benzothiazole](/img/structure/B14080055.png)


![3-Heptyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol](/img/structure/B14080064.png)
